molecular formula C14H11N3O4 B3833218 N'-benzoyl-4-nitrobenzohydrazide CAS No. 6781-65-3

N'-benzoyl-4-nitrobenzohydrazide

Cat. No.: B3833218
CAS No.: 6781-65-3
M. Wt: 285.25 g/mol
InChI Key: MDJVHOUBMQIQCS-UHFFFAOYSA-N
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Description

N'-Benzoyl-4-nitrobenzohydrazide (CAS: 6781-65-3) is a benzohydrazide derivative characterized by a nitro group at the 4-position of the benzoyl moiety and a benzoyl substituent on the hydrazide nitrogen. Its synthesis typically involves condensation reactions between hydrazide intermediates and benzaldehyde derivatives. For example, 2-Amino-N′-benzoyl-4-nitrobenzohydrazide (21) was synthesized via a three-step process: (i) reaction of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate, (ii) hydrazine hydrate treatment, and (iii) condensation with substituted benzaldehydes .

Key physicochemical properties include:

  • Melting point: 244.4°C (ethanol recrystallization) .
  • Spectroscopic data:
    • IR (KBr): 3406, 3275 (N-H stretching), 1671, 1646, 1622 cm⁻¹ (C=O and C=N) .
    • ¹H-NMR (DMSO-d₆): Signals at δ 10.53 (NH), 7.92–7.34 (aromatic protons), and 6.87 ppm (NH₂) .
    • HRMS: [M+H]⁺ observed at m/z 301.0932 (calc. 301.0931) .

This compound exhibits notable applications in anion sensing (e.g., fluoride detection in aqueous media) and biological activities such as DNA photocleavage and cytotoxicity against melanoma cell lines .

Properties

IUPAC Name

N'-benzoyl-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(10-4-2-1-3-5-10)15-16-14(19)11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJVHOUBMQIQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395177
Record name N'-benzoyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-65-3
Record name NSC159531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-benzoyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoyl-4-nitrobenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with benzoyl hydrazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-benzoyl-4-nitrobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzoyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzoyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives are structurally diverse, with variations in substituents influencing their physicochemical and functional properties. Below is a comparative analysis of N'-benzoyl-4-nitrobenzohydrazide and related compounds:

Structural and Physicochemical Comparison

Compound Name Structural Features Melting Point (°C) Yield (%) Key Applications
This compound -NO₂ at C4, benzoyl at N' 244.4 45 Fluoride sensing , DNA photocleavage
N′-(2-Amino-4-nitrobenzoyl)furan-2-carbohydrazide (22) Furan-2-carboxyl substituent, -NO₂ at C4 242.0 47 DNA photocleavage
H18 () 4-Methoxybenzylidene, naphthyl-pyrazolyl 240–242 70.12 Anticancer (structural studies)
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (12) 4-Ethylbenzoyl, 2-hydroxyphenyl Not reported 36 Antimicrobial activity
N′-Arylidene-4-hydroxybenzohydrazides (AD-H1-3) 4-Hydroxybenzoyl, substituted arylidene Not reported Variable α-Glucosidase inhibition

Functional Comparisons

Anion Sensing: this compound (S2R1) demonstrates high selectivity for fluoride ions in aqueous media due to its dual carbonyl groups, which enhance NH acidity and enable deprotonation-mediated colorimetric detection (Δλmax = 149 nm) . In contrast, analogs like N'-(4-hydroxybenzoyl)-4-nitrobenzenesulfonohydrazide () incorporate sulfonohydrazide groups but lack data on anion sensitivity, suggesting that the benzoyl-nitro combination is critical for fluoride specificity.

Biological Activity: DNA Photocleavage: Both this compound (21) and its furan analog (22) exhibit moderate DNA cleavage, but the furan derivative (22) shows slightly higher efficacy, likely due to enhanced π-stacking interactions from the heteroaromatic ring . Cytotoxicity: While this compound is active against melanoma cells (CarB lines), methoxy-substituted derivatives (e.g., H18–H22 in ) show variable anticancer potency depending on substituent bulk and polarity .

Synthetic Flexibility :

  • N'-Arylidene derivatives (e.g., AD-H1-3 ) are synthesized via Schiff base formation, enabling rapid diversification of electronic and steric profiles .
  • In contrast, trifluoroacetyl-containing analogs (e.g., 9a-c in ) require harsher conditions (NaOH/benzoyl chloride), limiting functional group compatibility .

Key Research Findings and Mechanistic Insights

  • Fluoride Sensing Mechanism : Deprotonation of this compound by F⁻ generates an imidic acid intermediate, stabilized via intramolecular charge transfer (ICT), confirmed by ¹H NMR titrations .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂) enhance anion binding and optical responses . Bulky substituents (e.g., naphthyl in H18) improve cytotoxicity by enhancing hydrophobic interactions with biological targets .

Biological Activity

N'-Benzoyl-4-nitrobenzohydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of a nitro group attached to the benzene ring. Its chemical formula is C14_{14}H12_{12}N4_{4}O3_{3}, and it features both hydrazide and benzoyl functionalities, which contribute to its biological properties.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Gülerman et al. (2018) demonstrated that derivatives of hydrazones, including this compound, displayed activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32Gülerman et al.
Escherichia coli64Gülerman et al.
Candida albicans16Gülerman et al.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Anticancer Effects
A study published in the "Journal of Medicinal Chemistry" highlighted that this compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. The study suggested that the compound's ability to disrupt mitochondrial function may be a key factor in its anticancer activity .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. A recent investigation revealed that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects of this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1507550
IL-61206050

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial effects.
  • Induction of Apoptosis: In cancer cells, it triggers apoptosis through the intrinsic pathway by increasing ROS levels and activating caspases.
  • Modulation of Inflammatory Pathways: It inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.